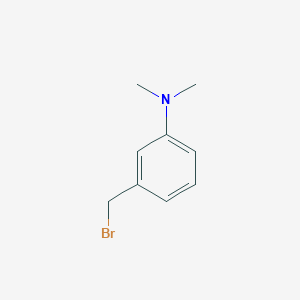

3-(Bromomethyl)-N,N-dimethylbenzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Bromomethyl)-N,N-dimethylbenzenamine” is a brominated derivative of benzenamine. Brominated compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, brominated compounds are generally synthesized through halogenation reactions .Molecular Structure Analysis

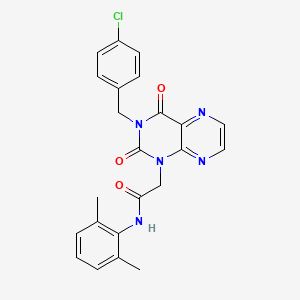

The molecular structure of “this compound” would likely consist of a benzene ring with a bromomethyl group and a dimethylamine group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Brominated compounds are known to be highly reactive and are often used as alkylating reagents for introducing an enone fragment into the structure of a complex molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .Scientific Research Applications

Synthesis Methodologies

Research on compounds related to 3-(Bromomethyl)-N,N-dimethylbenzenamine often focuses on their synthesis. For instance, studies have outlined methods for synthesizing bis(bromomethyl)-substituted benzene derivatives through processes involving diazotization and bromination. These methods are pivotal for developing intermediates used in further chemical synthesis, highlighting the versatility and importance of bromomethylated compounds in organic synthesis (Guo Zhi-an, 2009).

Material Science and Polymer Chemistry

Bromomethylated compounds are also essential in material science, particularly in the synthesis of polymers. The atom transfer radical polymerization (ATRP) technique, using bromomethylated initiators, allows for the creation of polymers with controlled molecular weights and narrow polydispersity. This approach is crucial for preparing novel structural polystyrenes and other polymers with specific properties, showcasing the role of bromomethylated compounds in advancing materials science (Yu Tao et al., 2007).

Analytical Chemistry

In analytical chemistry, bromomethylated compounds have been used to monitor synthesis processes via high-performance liquid chromatography (HPLC). This application is significant for ensuring the quality and consistency of chemical reactions, particularly in the synthesis of ligands for organometallic compounds. The ability to monitor these reactions accurately is crucial for both research and industrial applications, demonstrating the utility of bromomethylated compounds in analytical settings (L. Soran et al., 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might interact with organoboron reagents, which are the primary targets in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, bromomethyl compounds typically participate in oxidative addition reactions . In these reactions, a metal catalyst, such as palladium, donates electrons to form a new metal-carbon bond . This is followed by a transmetalation step, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are crucial in the field of organic chemistry for the formation of carbon-carbon bonds .

Pharmacokinetics

Bromomethyl compounds are generally considered to have good reactivity and stability, which could potentially influence their bioavailability .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds .

properties

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHZZAYPXZNJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)

![1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one](/img/structure/B2810914.png)

![ethyl 4-(4-fluorophenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2810918.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)